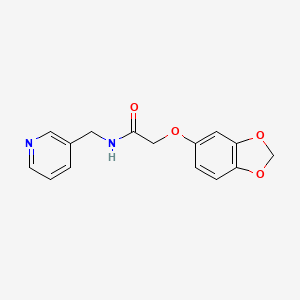![molecular formula C15H22N4O B4414122 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4414122.png)
5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole
説明
5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MMPI or Ro 31-8220. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biological effects. In
作用機序
MMPI is a potent inhibitor of 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole, which is a family of enzymes that are involved in a wide range of cellular processes. This compound has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegeneration. By inhibiting this compound, MMPI can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
MMPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against neurotoxicity. MMPI has also been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One advantage of using MMPI in lab experiments is its potent and specific inhibition of 5-methoxy-1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole. This allows researchers to investigate the role of this compound in various disease processes. However, one limitation of using MMPI is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that MMPI is being used at a safe and effective concentration.
将来の方向性
There are many potential future directions for research on MMPI. One area of interest is its potential use in cancer therapy. MMPI has been shown to induce apoptosis in cancer cells and could potentially be used in combination with other anti-cancer drugs to improve treatment outcomes. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPI has been shown to protect against neurotoxicity and could potentially be used to slow the progression of these diseases. Finally, further research is needed to investigate the safety and efficacy of MMPI in humans, as well as its potential use in combination with other drugs.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as anti-inflammatory and neuroprotective effects. MMPI has also been investigated for its potential to treat cardiovascular diseases, such as hypertension and heart failure.
特性
IUPAC Name |
5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-6-8-19(9-7-17)11-15-16-13-10-12(20-3)4-5-14(13)18(15)2/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXRARMCTIDCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4414040.png)
![N-(4-fluorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4414047.png)
![8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414058.png)
![2,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414063.png)
![6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4414076.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414095.png)
![N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4414102.png)
![N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B4414106.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4414111.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4414116.png)
![4-{1-hydroxy-1-[1-phenyl-2-(1-piperidinyl)ethyl]butyl}phenol hydrochloride](/img/structure/B4414127.png)

![N-{2-[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-2-methylpropanamide](/img/structure/B4414139.png)
